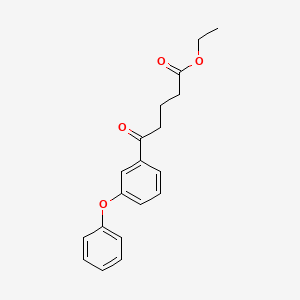

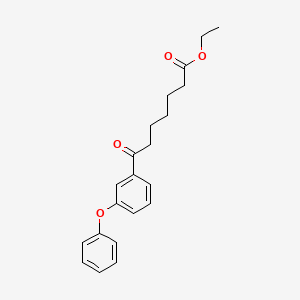

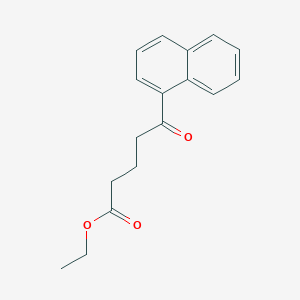

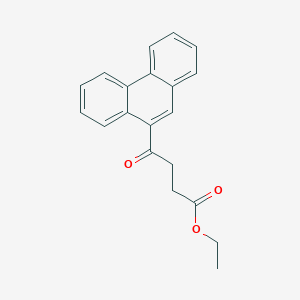

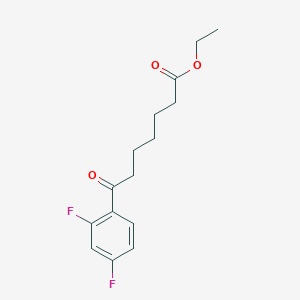

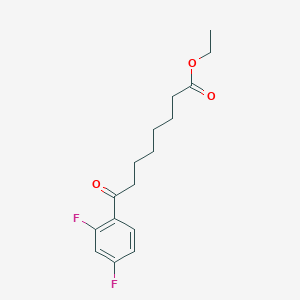

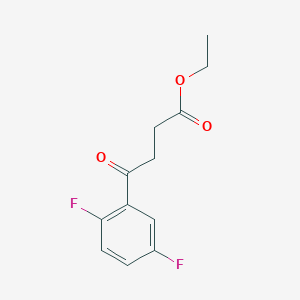

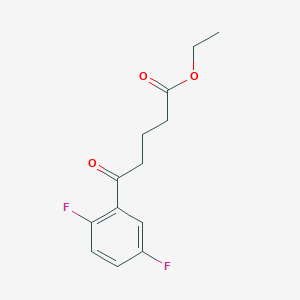

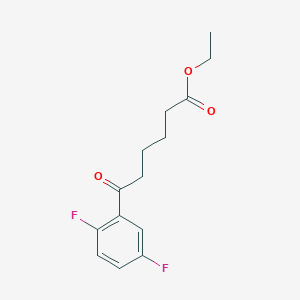

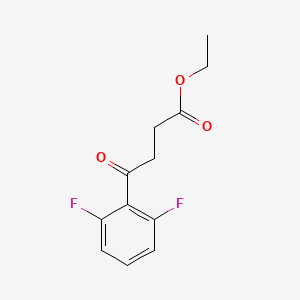

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate is a complex organic compound. Based on its name, it likely contains an ethyl ester group, a ketone functional group, and a 3,5-dimethoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other complex organic compounds. For instance, Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, a related compound, has been synthesized and used in the production of thio-analogues of DABO and analogues of HEPT, indicating potential biological activity against HBV (Aal, 2002).

Catalytic Applications

- A novel Brönsted acidic ionic liquid synthesized from N,N,N',N'-tetramethylethylenediamine showed impressive catalytic activity for synthesizing 1,8-dioxo-octahydroxanthenes, highlighting its potential in facilitating complex chemical reactions (Abdi Piralghar, Hashemi, & Ezabadi, 2018).

Electrochemical Properties

- Research into the electrochemical reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at silver cathodes in dimethylformamide reveals insights into the formation of various products, useful for understanding the electrochemical behavior of related compounds (Henderson et al., 2014).

Synthetic Methods and Applications

- A study focused on the synthesis and characterization of ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate, providing a basis for understanding the chemical synthesis of similar compounds (Horning, Koo, Fish, & Walker, 2003).

- The synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) demonstrates the versatile use of related compounds in creating novel metabolites (Mizuno et al., 2006).

Propiedades

IUPAC Name |

ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-17(19)14-11-15(21-2)13-16(12-14)22-3/h11-13H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZWCIOKNVKQHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645831 |

Source

|

| Record name | Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-69-5 |

Source

|

| Record name | Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.